Methyl 1H-indole-2-carboxylate
Overview
Description
“Methyl 1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It has been found to have a very high affinity for aldehydes and has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .
Synthesis Analysis
The synthesis of “Methyl 1H-indole-2-carboxylate” involves several steps. One method involves the use of arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate to synthesize starting compounds .Molecular Structure Analysis
The molecular structure of “Methyl 1H-indole-2-carboxylate” is characterized by a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
“Methyl 1H-indole-2-carboxylate” has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . It has also been used as a reactant for the preparation of spirooxoindolepyrrolidines .Physical And Chemical Properties Analysis
“Methyl 1H-indole-2-carboxylate” has a molecular weight of 175.18 g/mol . It is also able to cross the blood-brain barrier into the brain .Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 1H-indole-2-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives, including “Methyl 1H-indole-2-carboxylate”, have shown inhibitory activity against influenza A . This compound has an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Alkaloids
“Methyl 1H-indole-2-carboxylate” is used as a reactant for the total synthesis of (±)-dibromophakellin and analogs . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Preparation of Pyrrolizidine Alkaloid
This compound is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids are a class of toxic compounds that are found in plants.
Stereoselective Preparation of Renieramycin G Analogs
“Methyl 1H-indole-2-carboxylate” is used in the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity.
Preparation of CRTH2 Receptor Antagonists
This compound is used as a reactant for the preparation of CRTH2 receptor antagonists . CRTH2 is a receptor for the pro-inflammatory prostaglandin D2 and is implicated in allergic inflammation.
Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
“Methyl 1H-indole-2-carboxylate” is used in the preparation of IDO inhibitors . IDO is an enzyme that plays a key role in the immune response and is a target for cancer immunotherapy.
Preparation of Cannabinoid CB1 Receptor Antagonists
This compound is used as a reactant for the preparation of cannabinoid CB1 receptor antagonists . The CB1 receptor is a major component of the endocannabinoid system and plays a role in a variety of physiological processes.
Mechanism of Action
Target of Action
Methyl 1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways.
Result of Action
The result of the action of Methyl 1H-indole-2-carboxylate can vary depending on the specific targets and pathways it interacts with. For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The specific molecular and cellular effects of Methyl 1H-indole-2-carboxylate’s action would depend on its specific targets and the biochemical pathways it influences.
Safety and Hazards
Future Directions
Research on “Methyl 1H-indole-2-carboxylate” and its derivatives is ongoing. For instance, it has been shown to have potential for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . Further studies are needed to fully understand its potential applications in medicine and other fields.
properties
IUPAC Name |
methyl 1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIEWBAWBFGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152726 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-indole-2-carboxylate | |
CAS RN |
1202-04-6 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1202-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of Methyl 1H-indole-2-carboxylate and how is it characterized?
A1: Methyl 1H-indole-2-carboxylate is an organic compound consisting of an indole ring system with a carboxylate ester group at the 2-position.
- X-ray crystallography: This technique has been used to determine the crystal structure of Methyl 1H-indole-2-carboxylate, revealing its monoclinic crystal system and specific lattice parameters. []
Q2: How does the structure of Methyl 1H-indole-2-carboxylate lend itself to being a useful building block in organic synthesis?
A2: The structure of Methyl 1H-indole-2-carboxylate makes it a versatile building block for synthesizing more complex molecules, particularly those with biological significance:
- Derivatization potential: The example of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [] demonstrates the possibility of introducing diverse substituents on the indole ring, potentially fine-tuning the physicochemical properties and biological activities of the resulting derivatives.
Q3: Can you provide an example of how Methyl 1H-indole-2-carboxylate has been used to synthesize compounds with potential applications?
A3: Research showcases the use of Methyl 1H-indole-2-carboxylate in synthesizing (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. [] These derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of standard antibiotics like ampicillin and streptomycin. [] Notably, compound 8 within this series exhibited potent activity against Enterobacter cloacae, highlighting the potential of these derivatives as antimicrobial agents. []
Q4: What is the significance of the study mentioning an "eumelanin-inspired core" derived from vanillin?
A4: The research on an "eumelanin-inspired core" derived from vanillin highlights the potential of Methyl 1H-indole-2-carboxylate derivatives as building blocks for organic semiconductors. [] Eumelanin, a natural pigment, possesses interesting electronic properties, and mimicking its structure could lead to new materials for organic electronics. The study successfully synthesized small molecules and a polymer using a Methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate core, demonstrating its viability in this field. [] This opens avenues for exploring these derivatives in applications like organic photovoltaics and transistors.
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